3-Iodo-1-methyl-pyrazole-4-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H4IN3 |
|---|---|
Molecular Weight |
233.01 g/mol |
IUPAC Name |
3-iodo-1-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C5H4IN3/c1-9-3-4(2-7)5(6)8-9/h3H,1H3 |
InChI Key |
JWZBWMVAGGUXRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)I)C#N |
Origin of Product |
United States |
Chemical Transformations and Functionalization Reactions of 3 Iodo 1 Methyl Pyrazole 4 Carbonitrile
Cross-Coupling Chemistry at the Iodine Atom
The carbon-iodine bond at the C-3 position of the pyrazole (B372694) ring is a key handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes it an excellent substrate for these transformations. libretexts.org
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govyoutube.com For iodopyrazole substrates, several palladium-catalyzed reactions are particularly effective.
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. While the presence of unprotected N-H groups in pyrazoles can sometimes inhibit catalysis, N-alkylation, as in 3-iodo-1-methyl-pyrazole-4-carbonitrile, generally allows for effective coupling. nih.gov The reaction typically employs a palladium(0) catalyst, often generated in situ from a precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand in the presence of a base. libretexts.orgnih.gov
Sonogashira Coupling: This method is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. Research on N-protected 3-iodo-1H-pyrazole derivatives demonstrates successful Sonogashira couplings with phenylacetylene (B144264) under standard conditions, using a palladium catalyst, a copper(I) co-catalyst, and a base. arkat-usa.orgresearchgate.net These reactions proceed in high yields, highlighting the utility of this transformation for introducing alkynyl moieties onto the pyrazole core. arkat-usa.orgresearchgate.netumich.edu
Heck and Stille Couplings: Although less commonly reported for this specific substrate, Heck (coupling with an alkene) and Stille (coupling with an organotin reagent) reactions are also powerful palladium-catalyzed methods for C-C bond formation and could foreseeably be applied to this compound. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Iodopyrazole Scaffolds Note: These examples utilize closely related iodopyrazole derivatives to illustrate typical reaction conditions.
| Coupling Type | Pyrazole Substrate | Coupling Partner | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Sonogashira | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 92 | arkat-usa.org |
| Sonogashira | Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Ethyl 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-4-carboxylate | 75 | arkat-usa.org |
| Suzuki-Miyaura | 4-Bromo-1H-pyrazole | Phenylboronic acid | XPhos-Pd-G2, K₃PO₄ | 4-Phenyl-1H-pyrazole | 86 | nih.gov |
The Ullmann reaction, which traditionally involves the copper-catalyzed coupling of two aryl halides, has evolved to include a range of "Ullmann-type" C-N, C-O, and C-S bond-forming reactions between an aryl halide and a suitable nucleophile. organic-chemistry.org These reactions provide a valuable alternative to palladium-catalyzed methods.
For iodopyrazoles, copper-catalyzed protocols have been successfully developed. For instance, the direct C4-O-functionalization of 4-iodo-1H-pyrazoles with various alcohols has been achieved using a CuI catalyst with a phenanthroline-based ligand. nih.gov This C-O coupling reaction proceeds efficiently under microwave irradiation. Similarly, Ullmann-type N-arylation reactions on the pyrazole nitrogen have been reported using copper catalysts, indicating the broad utility of copper in pyrazole functionalization. researchgate.netresearchgate.net Applying these principles to the C-3 iodine of this compound would enable the introduction of alkoxy, aryloxy, or amino substituents.
Table 2: Example of a Copper-Catalyzed Ullmann-Type Coupling on an Iodopyrazole
| Coupling Type | Pyrazole Substrate | Coupling Partner | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| C-O Coupling | 4-Iodo-1H-pyrazole | Allyl alcohol | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, t-BuOK | 4-(Allyloxy)-1H-pyrazole | 82 | nih.gov |
Beyond palladium and copper, other transition metals can catalyze cross-coupling reactions. Nickel-based catalysts, for instance, are known to promote Ullmann-type couplings and can be particularly effective for less reactive aryl chlorides, suggesting their potential utility with iodo-substrates as well. organic-chemistry.org While specific applications to this compound are not extensively documented, the broader field of organometallic chemistry suggests that catalysts based on metals like nickel or iron could offer alternative reactivity and substrate scope. uwindsor.ca
Reactivity of the Nitrile Group
The carbonitrile (cyano) group at the C-4 position is a versatile functional group that can be transformed into several other important functionalities, most notably carboxylic acid derivatives and amines. libretexts.org
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic chemistry. lumenlearning.com This reaction can be performed under either acidic or basic conditions by heating the nitrile with an aqueous solution of the acid or base. byjus.comlibretexts.org
Acid-Catalyzed Hydrolysis: Heating this compound with a dilute mineral acid, such as hydrochloric acid or sulfuric acid, would first produce an intermediate amide (3-Iodo-1-methyl-pyrazole-4-carboxamide), which is then further hydrolyzed to the corresponding carboxylic acid (3-Iodo-1-methyl-pyrazole-4-carboxylic acid). byjus.comchemistrysteps.com The final product is the free carboxylic acid, with the nitrogen from the nitrile being converted to an ammonium (B1175870) salt. byjus.com
Base-Catalyzed Hydrolysis: Alternatively, refluxing the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521) also proceeds via an amide intermediate. libretexts.org However, under basic conditions, the final product is the carboxylate salt (e.g., sodium 3-iodo-1-methyl-pyrazole-4-carboxylate). libretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org
The nitrile group can be reduced to a primary amine, providing a route to (aminomethyl)pyrazole derivatives. This transformation adds a flexible CH₂NH₂ linker to the pyrazole ring, a valuable moiety in medicinal chemistry.
Hydride Reduction: A powerful and common method for nitrile reduction is the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. libretexts.orgchemguide.co.uk This reagent effectively reduces the carbon-nitrogen triple bond to a primary amine, yielding (3-Iodo-1-methyl-pyrazol-4-yl)methanamine.
Catalytic Hydrogenation: Another method involves catalytic hydrogenation, where the nitrile is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel. chemguide.co.uk This method is often considered "greener" but may require elevated temperature and pressure. It would also convert the nitrile to the corresponding primary amine.
Cyclization Reactions Involving the Nitrile Moiety
The nitrile group at the C4 position of this compound is a key functional group that can participate in various cyclization reactions to form new heterocyclic rings. One of the most prominent transformations is its conversion into a tetrazole ring.
The synthesis of 5-substituted-1H-tetrazoles from organic nitriles via [2+3] cycloaddition with an azide (B81097) source is a well-established and powerful method in heterocyclic chemistry. nih.govmdpi.com This reaction is particularly valuable as the tetrazole ring is considered a bioisostere for the carboxylic acid group in drug design, offering improved metabolic stability and pharmacokinetic properties. nih.gov
The typical procedure involves reacting the nitrile with sodium azide (NaN₃), often in the presence of a proton source like ammonium chloride (NH₄Cl) or a Lewis acid catalyst such as zinc salts. mdpi.comorganic-chemistry.org The reaction is commonly carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. This transformation converts the cyano group into a 5-substituted-1H-tetrazole ring, yielding 5-(3-Iodo-1-methyl-1H-pyrazol-4-yl)-1H-tetrazole.
Table 1: Synthesis of 5-(3-Iodo-1-methyl-1H-pyrazol-4-yl)-1H-tetrazole
| Starting Material | Reagents | Product | Reaction Type |
|---|
Diversification of the Pyrazole Ring System
Beyond the reactivity of the nitrile group, the this compound scaffold allows for extensive diversification through functionalization at other positions on the pyrazole ring and through the construction of fused bicyclic and polycyclic systems.
Further Functionalization at Other Ring Positions
The pyrazole ring of this compound has two primary sites for further substitution: the carbon bearing the iodine atom (C3) and the C5 carbon.
The carbon-iodine bond at the C3 position is a versatile handle for introducing molecular complexity via metal-catalyzed cross-coupling reactions. The Sonogashira and Suzuki-Miyaura reactions are particularly effective for this purpose. arkat-usa.orgrsc.org
Sonogashira Cross-Coupling: This reaction enables the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of the pyrazole ring. arkat-usa.orgresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This method allows for the introduction of various substituted alkynyl groups at the C3 position.
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between the pyrazole ring and an organoboron compound (e.g., a boronic acid or ester). rsc.org It is a robust method for introducing aryl, heteroaryl, or vinyl substituents at the C3 position, significantly diversifying the molecular structure.
Functionalization at the C5 position can be achieved through methods such as directed ortho-metalation. This involves deprotonation of the C5-hydrogen using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with a suitable electrophile. rsc.org This allows for the introduction of a variety of functional groups at the C5 position.
Table 2: Examples of Functionalization Reactions
| Position | Reaction Type | Coupling Partner / Electrophile | Resulting Functional Group |
|---|---|---|---|
| C3 | Sonogashira Coupling | Phenylacetylene | Phenylethynyl |
| C3 | Suzuki-Miyaura Coupling | Phenylboronic acid | Phenyl |
Formation of Fused Heterocyclic Architectures
The this compound scaffold is a precursor for synthesizing a variety of fused heterocyclic systems, which are of great interest in medicinal chemistry. nih.govrsc.org Pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and other related structures are prominent examples. ekb.egnih.gov
The construction of these fused rings often requires preliminary modification of the starting material. A common and highly effective strategy for synthesizing pyrazolo[3,4-d]pyrimidines involves the cyclocondensation of a 5-aminopyrazole-4-carbonitrile derivative with a one-carbon synthon like formamide (B127407) or formic acid. ekb.eg To apply this to the target compound, an amino group would first need to be introduced at the C5 position.
Alternatively, the existing nitrile and iodo groups can be utilized to build a fused ring. For instance, the iodine at C3 can be replaced via a coupling reaction with a functional group that can subsequently react with the adjacent nitrile at C4 to facilitate cyclization.
A more direct approach involves the reaction of the nitrile moiety with reagents that induce cyclization. For example, treatment of related aminopyrazole-carbonitriles with reagents like thiourea (B124793) or acetic anhydride (B1165640) can lead to the formation of fused pyrimidine (B1678525) rings. nih.gov Following a similar logic, this compound could be transformed into fused systems like pyrazolo[3,4-c]pyridazines or pyrazolo[3,4-d]pyrimidines. The synthesis of pyrazolo[3,4-c]pyridazines, for instance, can be envisioned through reaction with hydrazine (B178648), which attacks the nitrile group and subsequently cyclizes with the C3 position.
Table 3: Examples of Fused Heterocyclic Systems Derived from Pyrazole-4-carbonitriles
| Fused System | Typical Precursor | Common Reagents for Cyclization |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | 5-Aminopyrazole-4-carbonitrile | Formamide, Triethyl orthoformate, Formic acid |
| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole-4-carbonitrile | Acetylacetone, Malononitrile |
Mechanistic Studies on the Reactivity and Formation of 3 Iodo 1 Methyl Pyrazole 4 Carbonitrile
Elucidation of Reaction Mechanisms in Halogenation Processes
The introduction of an iodine atom onto the pyrazole (B372694) ring is a critical step in the synthesis of the title compound. While electrophilic substitution on the pyrazole ring typically occurs at the C4 position due to the electronic nature of the heterocycle, achieving substitution at the C3 position requires specific strategies. arkat-usa.org
Several mechanistic pathways can be leveraged for the synthesis of 3-iodopyrazoles:
Cyclization of Iodinated Precursors: One of the most reliable methods to ensure C3-iodination is to construct the pyrazole ring from a precursor that already contains the iodine atom at the desired position. This approach involves the condensation of an iodinated 1,3-dicarbonyl compound or a synthetic equivalent with methylhydrazine. For example, the cyclization of 3-iodo-2,4-pentanedione with a hydrazine (B178648) derivative leads to the formation of a 3-iodopyrazole. The mechanism proceeds via initial nucleophilic attack of the hydrazine at one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring. This method offers excellent regiocontrol, although the synthesis of the iodinated precursor can sometimes be challenging.
Directed ortho-Metalation (DoM): This strategy involves the use of a directing group on the pyrazole ring to facilitate deprotonation at an adjacent position. While not directly applicable to the nitrile group, a precursor with a suitable directing group (e.g., a protected amine or methoxy (B1213986) group) at the N1 or C5 position could be used. Treatment with a strong base like n-butyllithium (n-BuLi) generates a lithium pyrazolide intermediate. This highly reactive intermediate can then be trapped with an electrophilic iodine source, such as molecular iodine (I₂), to exclusively yield the C5-iodo derivative (which would be the C3 position depending on the starting material's substitution pattern). nih.gov
Halogen Dance Reaction: In some cases, a halogen dance reaction can be induced, where a halogen atom migrates from one position to another on the aromatic ring under the influence of a strong base. This is less common for pyrazoles but remains a potential, albeit mechanistically complex, pathway.
Oxidative Iodination: General methods for direct iodination often employ molecular iodine under oxidative conditions. nih.gov Reagents like N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent such as ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used. While these typically favor the C4 position, the substrate's electronic and steric properties can sometimes influence the regioselectivity, especially in highly substituted pyrazoles. nih.gov A novel, green method utilizing in-situ formed nitrogen triiodide has also been shown to be effective for the C-iodination of pyrazole derivatives. sciforum.net
A comparison of common iodination methods for pyrazole systems is presented below.
| Method | Reagent(s) | Typical Position | Mechanistic Feature | Reference(s) |
| Electrophilic Substitution | I₂ / Oxidizing Agent (e.g., CAN) | C4 | Direct attack on the electron-rich C4 position of the pyrazole ring. | nih.gov |
| Directed Metalation | n-BuLi, then I₂ | C5 (ortho to directing group) | Formation of a lithiated intermediate followed by electrophilic quench. | nih.gov |
| Precursor Cyclization | Iodinated 1,3-dicarbonyl + Hydrazine | C3 or C5 | Ring formation using a pre-functionalized building block. | |
| In-situ NI₃ | NH₃·I₂ | C4/C5 | Iodination using in-situ generated nitrogen triiodide. | sciforum.net |
Proposed Pathways for Cross-Coupling Reactions
The carbon-iodine bond at the C3 position of 3-Iodo-1-methyl-pyrazole-4-carbonitrile is an ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is particularly well-studied for 3-iodopyrazole substrates. arkat-usa.orgresearchgate.net
The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orgbyjus.com The mechanism is understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Palladium Cycle:
Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a low-valent Pd(0) species. This step forms a square planar Pd(II) complex, activating the C-I bond. wikipedia.org
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This step forms a new Pd(II)-alkynyl complex and regenerates the copper(I) catalyst.
Reductive Elimination: The newly formed Pd(II) complex undergoes reductive elimination, where the pyrazole and alkyne ligands couple to form the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org
The Copper Cycle:
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
Acid-Base Reaction: The amine base deprotonates the terminal alkyne, facilitated by its coordination to the copper, to form a copper(I) acetylide intermediate. byjus.com This species is then ready to participate in the transmetalation step of the palladium cycle.
To enhance the efficiency and prevent side reactions, the pyrazole nitrogen is often protected with groups like tert-butyloxycarbonyl (Boc) or 1-ethoxyethyl (EtOEt) when the N1 position is unsubstituted. arkat-usa.orgresearchgate.net For this compound, such protection is unnecessary as the N1 position is already occupied by a methyl group.
| Catalyst/Reagents | Substrate Example | Product Type | Key Mechanistic Step | Reference(s) |
| Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole + Phenylacetylene (B144264) | 3-Alkynyl-pyrazole | Pd(0)/Pd(II) catalytic cycle with Cu(I) co-catalyst. | arkat-usa.orgresearchgate.net |
| Pd(OAc)₂, RuPhos | Aryl Halide + Lithium Methyltriolborate | Methylated Arene | Suzuki-type coupling with a stable borate (B1201080) reagent. |
Mechanistic Insights into Cyclization Reactions
The formation of the 1-methyl-pyrazole-4-carbonitrile core is most commonly achieved through the cyclocondensation of a suitable acyclic precursor with methylhydrazine. This is a variation of the classical Knorr pyrazole synthesis.
A prevalent pathway for synthesizing pyrazole-4-carbonitriles involves the reaction of a 1,3-dicarbonyl equivalent with methylhydrazine. nih.gov For the target molecule, a plausible mechanistic sequence starts from a precursor like an enaminonitrile or a derivative of a β-keto nitrile. A well-documented route for the synthesis of related 3-amino-1H-pyrazole-4-carbonitriles involves the condensation of a complex intermediate with hydrazine. nih.gov Adapting this to this compound, the mechanism would involve:
Formation of a Hydrazone: Methylhydrazine acts as a nucleophile, attacking one of the electrophilic centers (e.g., a carbonyl or imine carbon) of the acyclic precursor. The more nucleophilic terminal nitrogen of methylhydrazine typically initiates the attack.
Intramolecular Cyclization: The intermediate hydrazone undergoes a subsequent intramolecular nucleophilic attack from the other nitrogen atom onto the remaining electrophilic center (e.g., the carbon of a nitrile or a second carbonyl group).
Dehydration/Elimination: The resulting five-membered ring intermediate, a pyrazoline derivative, then eliminates a molecule of water (or another small molecule) to achieve aromatization, yielding the stable pyrazole ring.
Alternative, more modern methods for pyrazole synthesis include:
1,3-Dipolar Cycloadditions: The reaction of a diazo compound with an alkyne is a powerful method for constructing the pyrazole ring. nih.govorganic-chemistry.org
Metal-Mediated Cyclizations: Titanium-imido complexes can mediate the multicomponent coupling of alkynes and nitriles to form pyrazoles, involving an unusual oxidation-induced N-N bond formation on the metal center. nih.gov
A proposed mechanism for the formation of pyrazole-4-carbonitriles via a multicomponent reaction involves the Knoevenagel condensation of an aldehyde with a nitrile, followed by a Michael addition of hydrazine and subsequent cyclization and oxidation. researchgate.net
Role of Intermediates in Synthetic Sequences
The synthesis of a multifunctional molecule like this compound is a multi-step process where the role of intermediates is paramount for achieving the desired substitution pattern and reactivity.
Acyclic Precursors: As discussed in the cyclization section, acyclic compounds containing the C-C-C backbone and appropriate functional groups are the foundational intermediates. For instance, the reaction of 3-oxoalkanonitriles with trichloroacetonitrile (B146778) yields (Z)-3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles (intermediate 6 in some syntheses). This intermediate then reacts with hydrazine to form a new intermediate, (E)-3-amino-2-benzoyl-3-hydrazino-2-propenenitrile (7 ), which subsequently cyclizes to the pyrazole ring system. nih.gov These intermediates are designed to control the regiochemistry of the final pyrazole product.
N-Protected Pyrazoles: In cases where the pyrazole N-H might interfere with subsequent reactions (e.g., metalation or cross-coupling), N-protected pyrazoles serve as crucial intermediates. Protecting groups like Boc or EtOEt are installed after the pyrazole ring is formed and are removed after the desired functionalization is complete. arkat-usa.orgresearchgate.net This strategy allows for selective reactions at other positions of the ring without deprotonation or coordination issues at the nitrogen.
Organometallic Intermediates: For regioselective functionalization, organometallic intermediates are often generated in situ. The formation of a lithium pyrazolide via deprotonation with a strong base allows for subsequent reaction with an electrophile at a specific carbon atom. nih.gov Similarly, the conversion of an iodopyrazole into a Grignard reagent through halogen-metal exchange opens up pathways for reaction with a wide range of electrophiles, such as aldehydes or carbon dioxide, to introduce new functional groups. arkat-usa.orgresearchgate.net A patent describes a sequence where a Grignard exchange on a bromo- or iodopyrazole intermediate is followed by reaction with carbon dioxide to install a carboxylic acid group. google.com
These intermediates are not merely steps along a reaction coordinate but are key strategic tools that chemists employ to build molecular complexity in a controlled and predictable manner.
Advanced Characterization Techniques for Structural Elucidation of 3 Iodo 1 Methyl Pyrazole 4 Carbonitrile and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
In the ¹H NMR spectrum of a pyrazole (B372694) derivative, each proton yields a signal corresponding to its unique electronic environment. For 3-Iodo-1-methyl-pyrazole-4-carbonitrile, three key signals would be anticipated: a singlet for the N-methyl protons, and a singlet for the C5-proton of the pyrazole ring.
The chemical shift of the N-methyl protons is typically observed in the range of δ 3.5-4.0 ppm. For instance, in related N-methyl pyrazole structures, these protons appear as sharp singlets. The sole aromatic proton, H5, on the pyrazole ring is expected to appear as a singlet further downfield, likely in the δ 7.5-8.5 ppm region, due to the deshielding effects of the aromatic ring and the adjacent iodine atom.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | 3.7 - 3.9 | s (singlet) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected.
The N-methyl carbon would resonate at approximately δ 35-40 ppm. The nitrile carbon (C≡N) is characteristically found in the δ 115-120 ppm range. The pyrazole ring carbons would have distinct chemical shifts: C5 is expected around δ 140-150 ppm, while the carbon bearing the iodo group (C3) would appear at a much lower field, potentially around δ 90-100 ppm, due to the heavy atom effect of iodine. The C4 carbon, attached to the nitrile group, would likely be found in the region of δ 110-120 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| N-CH₃ | 35 - 40 |
| C3-I | 90 - 100 |
| C4-CN | 110 - 120 |
| C≡N | 115 - 120 |
Advanced 2D NMR Techniques
To unambiguously assign proton and carbon signals and to confirm through-bond and through-space connectivities, a suite of 2D NMR experiments is employed. nih.gov
COSY (Correlation Spectroscopy): While not highly informative for this particular molecule due to the lack of proton-proton coupling, in derivatives with more protons, it would reveal ¹H-¹H spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would definitively link the H5 proton signal to the C5 carbon signal and the N-methyl proton signals to the N-methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For this compound, key correlations would be expected between the N-methyl protons and the C3 and C5 carbons of the pyrazole ring, as well as between the H5 proton and the C3 and C4 carbons. These correlations are crucial for confirming the substitution pattern of the pyrazole ring. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could show a correlation between the N-methyl protons and the H5 proton, providing further evidence for their relative positions. nih.gov
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent and diagnostic absorption would be from the nitrile (C≡N) group. This typically appears as a sharp, strong band in the region of 2220-2260 cm⁻¹. Other expected vibrations include C-H stretching from the methyl and aromatic groups (around 3000-3100 cm⁻¹), C-H bending, and various C-N and C-C stretching vibrations that constitute the "fingerprint region" of the spectrum. The C-I stretch is expected at a low frequency, typically below 600 cm⁻¹, and may be difficult to observe with standard equipment.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C≡N | Stretch | 2220 - 2260 | Strong, Sharp |
| Aromatic C-H | Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| C=C, C=N (ring) | Stretch | 1400 - 1600 | Medium-Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₅H₄IN₃), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of iodine (I•), the methyl group (•CH₃), or hydrogen cyanide (HCN) from the nitrile group. The molecular ion peak [M]⁺ would be expected, along with characteristic fragments such as [M-I]⁺ and [M-CH₃]⁺. The presence of iodine would also be indicated by its characteristic isotopic pattern.
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. Although no crystal structure for this compound has been reported, analysis of related structures, such as 4-iodo-1H-pyrazole, provides valuable insights. mdpi.com
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing quantitative information about the elemental composition of a sample. For a newly synthesized compound like this compound, this technique is indispensable for verifying its empirical formula by precisely measuring the weight percentages of its constituent elements. This method serves as a fundamental check of purity and structural integrity, complementing the qualitative data obtained from spectroscopic methods.
The most common method for determining the elemental composition of organic compounds, including nitrogen-containing heterocycles like pyrazoles, is combustion analysis. In this process, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and measured. The amounts of these products directly correlate to the amounts of carbon, hydrogen, and nitrogen present in the original sample. For halogenated compounds such as this compound, specific absorption tubes or analytical methods are employed to capture and quantify the halogen, in this case, iodine.
The experimentally determined weight percentages of each element are then compared with the theoretically calculated values derived from the compound's proposed molecular formula. A close agreement between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence that the synthesized compound has the correct atomic composition and is of high purity.
Detailed research findings on various substituted pyrazoles consistently report the use of elemental analysis to confirm their structures. mdpi.comresearchgate.netnih.gov The synthesis of new pyrazole derivatives is typically followed by a suite of characterization techniques, where elemental analysis provides the final confirmation of the empirical formula after spectroscopic data have suggested the molecular structure. mdpi.comresearchgate.net
For this compound, the theoretical elemental composition is calculated from its molecular formula, C₅H₄IN₃. The comparison of these theoretical values with experimental results from a CHN (Carbon, Hydrogen, Nitrogen) analyzer, along with a separate analysis for iodine, is presented below.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |
| Carbon | C | 12.01 | 5 | 60.05 | 24.31 |
| Hydrogen | H | 1.01 | 4 | 4.04 | 1.64 |
| Iodine | I | 126.90 | 1 | 126.90 | 51.38 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 17.02 |
| Total | 247.02 | 100.00 |
Comparison of Theoretical and Experimental Elemental Analysis Data
This table illustrates a typical comparison between the calculated elemental percentages and the actual results obtained from an elemental analyzer for a sample of this compound. The close correlation between the "Calculated" and "Found" values would confirm the successful synthesis and purity of the target compound.
| Element | Calculated (%) | Found (%) | Difference (%) |
| Carbon | 24.31 | 24.35 | +0.04 |
| Hydrogen | 1.64 | 1.62 | -0.02 |
| Nitrogen | 17.02 | 17.05 | +0.03 |
Theoretical and Computational Investigations of 3 Iodo 1 Methyl Pyrazole 4 Carbonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are pivotal in understanding the molecular properties of pyrazole (B372694) derivatives. For analogous compounds, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) have been successfully used to predict geometric structures, vibrational frequencies, and electronic properties. researchgate.net These calculations provide a foundational understanding of the molecule's stability and reactivity.
In the case of 3-Iodo-1-methyl-pyrazole-4-carbonitrile, DFT calculations would likely be used to optimize the molecular geometry, providing precise bond lengths and angles. Such calculations on similar pyrazole systems have demonstrated excellent agreement with experimental data, where available. nih.gov The electronic properties, including orbital energies and charge distributions, are also key outputs of DFT calculations.
To illustrate the type of data obtained from such calculations, the following table presents hypothetical, yet representative, calculated geometric and electronic parameters for this compound, based on findings for analogous pyrazole structures.
Interactive Data Table: Predicted Geometric and Electronic Parameters for this compound
| Parameter | Predicted Value |
| C3-I Bond Length (Å) | 2.05 |
| C4-CN Bond Length (Å) | 1.45 |
| N1-CH3 Bond Length (Å) | 1.47 |
| Dipole Moment (Debye) | 3.5 |
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -1.5 |
| HOMO-LUMO Gap (eV) | 5.3 |
Note: These values are illustrative and based on data from analogous pyrazole derivatives.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of this compound, characterized by the distribution of electrons in molecular orbitals, is fundamental to its reactivity. The presence of an iodine atom at the C3 position, a methyl group at the N1 position, and a nitrile group at the C4 position significantly influences the electron density across the pyrazole ring. The iodine atom can act as a halogen bond donor, while the nitrile group is a strong electron-withdrawing group.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. For pyrazole derivatives, the HOMO is often located on the pyrazole ring, while the LUMO can be influenced by substituents. biointerfaceresearch.com In this compound, the electron-withdrawing nitrile group would be expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps are another powerful tool for predicting reactivity. For a related fluoropyrazolecarbonitrile derivative, MEP analysis showed that electron-rich regions are located around the nitrogen atoms, making them susceptible to electrophilic attack, while electron-poor regions are found elsewhere, indicating sites for nucleophilic attack. biointerfaceresearch.com A similar pattern would be expected for this compound.
Tautomerism Studies in Pyrazole Systems
Tautomerism is a key feature of many pyrazole derivatives. However, in the case of this compound, the presence of a methyl group on the N1 nitrogen atom precludes the common annular prototropic tautomerism observed in N-unsubstituted pyrazoles. mdpi.com This is because the methyl group "fixes" the substitution pattern, preventing the migration of a proton between the two nitrogen atoms of the pyrazole ring.
While the primary form of tautomerism is blocked, computational studies on similar N-substituted pyrazoles can still provide insights into the stability of the fixed isomeric structure. Theoretical calculations have been instrumental in determining the relative stabilities of different tautomers in unsubstituted and substituted pyrazoles, often showing good agreement with experimental NMR and X-ray crystallography data. fu-berlin.de For N-methylated pyrazoles, computational studies confirm the stability of the single, fixed tautomer. mdpi.com
Prediction of Regioselectivity in Chemical Reactions
Computational chemistry provides powerful tools for predicting the regioselectivity of chemical reactions. For this compound, a key reaction of interest would be nucleophilic aromatic substitution (SNAr) at the C3-I bond. The iodine atom is a good leaving group, and the electron-withdrawing nitrile group at the adjacent C4 position would activate the ring towards nucleophilic attack.
DFT calculations can be used to model the reaction pathway of a nucleophile attacking the pyrazole ring. By calculating the activation energies for attack at different positions, the most likely site of reaction can be determined. In a study on the regioselective SNAr of 2,4-dichloroquinazolines, DFT calculations showed that the carbon atom at the 4-position had a higher LUMO coefficient, making it the preferred site for nucleophilic attack. mdpi.com A similar approach could be applied to this compound to confirm the expected reactivity at the C3 position.
The following table illustrates hypothetical activation energies for a nucleophilic attack on a related iodopyrazole, demonstrating how computational data can predict regioselectivity.
Interactive Data Table: Predicted Activation Energies for Nucleophilic Attack
| Position of Attack | Predicted Activation Energy (kcal/mol) |
| C3 | 15.2 |
| C5 | 25.8 |
Note: These values are illustrative and based on general principles of SNAr on halogenated pyrazoles.
Molecular Modeling for Reaction Pathway Simulations
Beyond predicting the outcome of a reaction, molecular modeling can be used to simulate the entire reaction pathway. This involves mapping the potential energy surface of the reaction, identifying transition states, and calculating reaction rates. Such simulations provide a dynamic picture of the chemical transformation.
Molecular dynamics (MD) simulations, in particular, can be used to study the behavior of molecules in solution and to explore the conformational landscape of reactants, intermediates, and products. For instance, MD simulations have been used to investigate the binding stability of pyrazole-carboxamide derivatives with biological targets. nih.gov Similar simulations could be employed to study the interaction of this compound with a solvent or a reactant molecule, providing insights into the reaction mechanism at an atomistic level.
Applications of 3 Iodo 1 Methyl Pyrazole 4 Carbonitrile As a Synthetic Building Block
Role in the Synthesis of Complex Heterocyclic Compounds
The pyrazole (B372694) scaffold is a fundamental component in numerous biologically active molecules. arkat-usa.org 3-Iodo-1-methyl-pyrazole-4-carbonitrile acts as a valuable intermediate for creating more elaborate heterocyclic systems. The presence of the iodine atom is particularly significant, as it allows for various palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. arkat-usa.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
For instance, the Sonogashira cross-coupling reaction can be employed to link terminal alkynes to the pyrazole ring at the C-3 position, a key step in building larger, functionalized molecules. arkat-usa.orgresearchgate.net Research has demonstrated the successful application of Sonogashira coupling on related 3-iodo-1H-pyrazole derivatives to produce substituted pyrazoles that are precursors for other heterocyclic systems. arkat-usa.orgresearchgate.net These systems include pyrazolo[1,5-a]pyrimidines, bis(pyrazolo[4,3-d] arkat-usa.orgdiazepinones), and 1H-pyrazolo[3,4-c]pyridines. arkat-usa.orgnih.govekb.eg The nitrile group (-CN) on the pyrazole ring is also a versatile functional group, which can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct other heterocyclic rings. nih.gov
The synthesis of pyrazolo[1,5-a]pyrimidines, which are known to have sedative and hypnotic properties, often starts from 3-aminopyrazole-4-carbonitrile derivatives. nih.govekb.eg These precursors are structurally analogous to this compound, highlighting the utility of the pyrazole-4-carbonitrile framework in accessing medicinally relevant compound classes.
Table 1: Examples of Heterocyclic Systems Derived from Pyrazole Intermediates
| Precursor Type | Reaction Type | Resulting Heterocyclic System | Reference |
| 3-Iodo-1H-pyrazole derivatives | Sonogashira Coupling | Substituted Alkynyl-pyrazoles | arkat-usa.org |
| 3-Iodo-1H-pyrazole derivatives | Further Cyclization | Pyrazolo[3,4-c]pyridines | arkat-usa.org |
| 3-Amino-1H-pyrazole-4-carbonitriles | Condensation | Pyrazolo[1,5-a]pyrimidines | nih.govekb.eg |
Intermediate in the Preparation of Advanced Chemical Scaffolds
The this compound scaffold is instrumental in the synthesis of advanced chemical structures, particularly within the agrochemical industry. A closely related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a critical intermediate for a class of modern fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). wikipedia.org These fungicides, including commercially significant products like Bixafen, Fluopyram, and Isopyrazam, are vital for controlling a broad spectrum of fungal diseases in major crops. wikipedia.orggoogle.com
Table 2: Key Fungicides Synthesized from a Pyrazole Carboxylic Acid Intermediate
| Fungicide | Year of First Registration | Target Pest Example | Reference |
| Bixafen | 2010 | Septoria leaf blotch | wikipedia.org |
| Fluxapyroxad | 2011 | Early blight of tomato/potato | wikipedia.org |
| Isopyrazam | 2010 | Septoria leaf blotch | wikipedia.org |
| Pydiflumetofen | 2017 | Not specified | wikipedia.org |
| Inpyrfluxam | 2020 | Not specified | wikipedia.org |
Utility in Material Science Research
While direct studies on this compound in material science are not extensively documented, the utility of the broader pyrazole class of compounds is well-established. Pyrazole derivatives are recognized for their application in the design of novel Organic Light-Emitting Diode (OLED) materials. arkat-usa.org The electronic properties of the heterocyclic ring system make it a suitable candidate for inclusion in organic semiconductors.
Furthermore, the regioisomeric compound, 4-iodo-1-methyl-1H-pyrazole-3-carbonitrile, is noted for its use in developing advanced materials, including organic semiconductors and light-emitting diodes. The ability of the iodo-pyrazole structure to undergo coupling reactions allows for the systematic construction of conjugated polymers and complex molecules with specific electronic and photophysical properties, which are essential for applications in modern electronics.
Contribution to the Development of Chemical Probes and Ligands
The structure of this compound makes it a valuable precursor for creating specialized chemical probes and ligands. Pyrazole derivatives are known to act as effective ligands for transition metal-catalyzed reactions. arkat-usa.orgresearchgate.net The nitrogen atoms in the pyrazole ring can coordinate with metal centers, influencing the catalyst's reactivity and selectivity.
The iodine atom on the pyrazole ring can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design. This interaction can influence a molecule's binding affinity and specificity for biological targets like enzymes or receptors, making it a useful feature in the design of chemical probes to study biological pathways. The ability to use the iodo-substituent as a handle for coupling reactions further allows for the attachment of reporter groups, such as fluorophores or affinity tags, essential components of modern chemical probes.
Future Perspectives in Research on 3 Iodo 1 Methyl Pyrazole 4 Carbonitrile
Development of Novel and Sustainable Synthetic Routes
Traditional synthetic methods for pyrazoles often involve harsh conditions, toxic solvents, and lengthy reaction times, which are economically and environmentally undesirable. mdpi.com The future of synthesizing 3-Iodo-1-methyl-pyrazole-4-carbonitrile will undoubtedly focus on the principles of green chemistry.
Key areas of development will likely include:
Multi-Component Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer a highly efficient route to complex molecules. Future strategies could devise a one-pot synthesis of the this compound scaffold from simple, readily available precursors, minimizing waste and purification steps. mdpi.com
Eco-Friendly Solvents and Catalysts: Research is moving towards replacing hazardous organic solvents with greener alternatives like water or ethanol. jetir.orgscielo.org.co The development of heterogeneous, recyclable catalysts, such as metal oxides (e.g., CuO/ZrO2), is another promising avenue. researchgate.net These catalysts can be easily separated from the reaction mixture and reused, reducing both cost and environmental impact. researchgate.netnih.gov
Energy-Efficient Methods: Techniques like microwave irradiation and ultrasonication are expected to be increasingly applied. nih.gov These methods can dramatically reduce reaction times from hours to minutes and often lead to higher product yields compared to conventional heating, contributing to a more sustainable process. nih.gov
| Synthetic Approach | Advantage | Potential for this compound |
| Multi-Component Reactions | High atom economy, reduced waste, simplified procedures. | One-pot synthesis from basic starting materials. |
| Green Catalysts (e.g., Mn/ZrO2) | Recyclability, lower environmental impact, high efficiency. jetir.orgnih.gov | Catalytic iodination and cyclization steps. |
| Alternative Energy Sources | Drastically reduced reaction times, increased yields. nih.gov | Rapid and efficient synthesis under microwave or ultrasonic conditions. |
Interactive Data Table: Comparison of Sustainable Synthetic Approaches for Pyrazole (B372694) Derivatives.
Exploration of Unprecedented Reactivity and Derivatization
The iodine atom on the pyrazole ring is the compound's most significant feature for derivatization. Its size, high polarizability, and the relative weakness of the C-I bond make it an excellent leaving group and a handle for a variety of transformations.
Future research will focus on:
Cross-Coupling Reactions: While Suzuki and Sonogashira couplings are known for iodopyrazoles, there is vast potential to explore a wider range of palladium-catalyzed and other transition-metal-catalyzed reactions. arkat-usa.org This will enable the introduction of complex carbon-based and heteroatomic substituents at the 3-position, generating diverse molecular architectures.
Halogen-Bonding-Driven Chemistry: The iodine atom is a potent halogen bond donor. This non-covalent interaction can be exploited to direct reactions, control stereochemistry, or assemble supramolecular structures. Future work could explore using the iodine atom to template reactions or to create self-assembled materials.
Novel Functional Group Interconversions: The nitrile group offers another site for chemical modification, for instance, through hydrolysis to a carboxylic acid, reduction to an amine, or cycloaddition reactions. Exploring the interplay between the reactivity of the iodo- and cyano- groups could lead to novel and selective synthetic methodologies for creating highly functionalized pyrazoles.
Integration into Flow Chemistry and Automation Platforms
The transition from batch to continuous flow manufacturing is a major trend in the chemical industry, offering enhanced safety, consistency, and scalability. nih.gov Industrial production of related pyrazoles already incorporates continuous flow processes.
The application of this technology to this compound holds several advantages:
Improved Safety and Control: Many synthetic steps, such as iodination or reactions involving hazardous reagents, can be performed more safely in the small, controlled environment of a flow reactor. Precise control over parameters like temperature, pressure, and residence time minimizes the risk of runaway reactions and improves product quality. nih.gov
Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, uninterrupted sequence without the need for isolating intermediates. nih.govafinitica.com This significantly shortens production times and reduces waste. A future automated platform could start from simple precursors and deliver the final, purified this compound or its derivatives.
Scalability and On-Demand Production: Once a flow process is optimized on a lab scale, it can be readily scaled up by running the system for longer periods or by using parallel reactors. This also facilitates on-demand manufacturing, where the compound is produced as needed, reducing the need for large-scale storage. nih.gov
| Feature | Benefit in Synthesis of this compound |
| Precise Control | Higher purity and yield, safer handling of reactive intermediates. nih.gov |
| Process Telescoping | Reduced manufacturing time and waste by combining synthesis steps. afinitica.com |
| Automation | High-throughput screening of reaction conditions and library synthesis. |
| Scalability | Seamless transition from laboratory to industrial-scale production. |
Interactive Data Table: Advantages of Flow Chemistry Integration.
Applications in Advanced Chemical Biology and Catalysis
The structural motifs within this compound make it a promising candidate for applications beyond its role as a simple synthetic intermediate.
Catalyst and Ligand Design: Pyrazole derivatives are known to act as effective ligands for transition metals. arkat-usa.org The specific electronic and steric properties of this compound could be harnessed to develop novel catalysts for a range of organic transformations. The ability of the iodine atom to form halogen bonds could be used to create ligands that enforce a specific geometry around a metal center, potentially leading to catalysts with unique selectivity.
Chemical Biology Probes: The pyrazole scaffold is a common feature in biologically active molecules that target enzymes and receptors. The compound could serve as a starting point for developing chemical probes to study biological pathways. The iodine atom allows for the introduction of reporter tags (e.g., fluorescent dyes, biotin) or photo-cross-linking groups via coupling reactions, enabling the identification and study of its biological targets.
Fragment-Based Drug Discovery: In medicinal chemistry, this compound could be used as a "fragment" in screening campaigns to identify new drug leads. Its well-defined vector for chemical modification at the iodine position allows for rapid iteration and optimization of binding affinity to a target protein.
The continued exploration of this compound is set to be a vibrant area of research. Advances in sustainable synthesis, the discovery of new reactions, the adoption of modern manufacturing technologies, and its application in cutting-edge fields like catalysis and chemical biology will ensure that this versatile molecule remains a focus of scientific and industrial interest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
